molecular formula C11H13N B8220574 2-(1-Bicyclo[1.1.1]pentanyl)aniline

2-(1-Bicyclo[1.1.1]pentanyl)aniline

Cat. No.: B8220574
M. Wt: 159.23 g/mol
InChI Key: XSBLCBCMUZNSQA-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[1.1.1]pentanyl)aniline is a bicyclopentane-functionalized aniline derivative characterized by a rigid [1.1.1]bicyclopentane scaffold fused to an aromatic aniline group. This structure combines the electronic effects of the aromatic amine with the steric and conformational constraints of the bicyclo[1.1.1]pentane moiety, making it valuable in medicinal chemistry for enhancing metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c12-10-4-2-1-3-9(10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBLCBCMUZNSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Drug Design and Development

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure has been shown to replace para-substituted phenyl rings in several drug candidates without compromising biological activity. For instance, replacing the fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a bicyclo[1.1.1]pentane led to enhanced oral absorption and metabolic stability in vivo .
  • Improved Pharmacokinetics : Studies indicate that compounds featuring the bicyclo[1.1.1]pentane motif exhibit favorable pharmacokinetic profiles, including lower clearance rates and longer half-lives, making them suitable for oral dosing regimens .
  • Case Study - IDO1 Inhibitors : Research has demonstrated that substituting the central phenyl ring with a bicyclo[1.1.1]pentane significantly enhances the potency and selectivity of IDO1 inhibitors, crucial for cancer therapy. The modified compounds show reduced susceptibility to metabolic degradation, thereby improving their therapeutic efficacy .

Anti-inflammatory Agents

  • Lipoxin Mimics : Bicyclo[1.1.1]pentanes have been utilized in the synthesis of lipoxin A4 mimetics, which are vital in regulating inflammation resolution. One such compound demonstrated high anti-inflammatory activity by significantly reducing pro-inflammatory cytokines in human monocyte cell lines .

Synthetic Applications

The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)aniline and similar compounds leverages innovative methodologies that ensure broad substrate scope and functional group tolerance:

  • Atom-Transfer Radical Addition : This technique allows for the creation of highly functionalized BCPs under mild conditions, facilitating their integration into biologically relevant targets such as peptides and nucleosides .
  • Modular Synthesis Approaches : Recent advancements include modular synthetic strategies that enable rapid access to BCP-containing compounds, enhancing efficiency in drug discovery processes .

Data Table: Comparative Analysis of BCP Applications

Application AreaTraditional CompoundsBCP-Modified CompoundsBenefits
Drug DesignPhenyl-containingBicyclo[1.1.1]pentaneImproved metabolic stability
PharmacokineticsHigh clearanceLow clearanceLonger half-life
Anti-inflammatory AgentsConventional mimeticsBCP mimeticsEnhanced anti-inflammatory activity

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key bicyclo[1.1.1]pentane derivatives and their distinctions from 2-(1-bicyclo[1.1.1]pentanyl)aniline:

Compound Name CAS Number Functional Groups Molecular Formula Key Applications/Properties Reference ID
This compound (target) Not reported Aniline (-NH₂ on benzene) C₁₁H₁₃N Hypothetical: Drug design, agrochemicals N/A
2-(1-Bicyclo[1.1.1]pentanyl)ethanamine HCl 2387602-64-2 Aliphatic amine (-CH₂NH₂·HCl) C₇H₁₄ClN Intermediate for bioactive molecules
tert-Butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate 676371-64-5 Boc-protected amine (-NHBoc) C₁₀H₁₇NO₂ Protected amine for peptide synthesis
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid HCl 2231665-53-3 Amino acid (-CH(NH₂)COOH·HCl) C₈H₁₂ClNO₂ Chiral building block for drug discovery
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl 676371-65-6 Ester and amine (-COOMe, -NH₂·HCl) C₈H₁₂ClNO₂ Dual functionality for derivatization

Key Observations :

  • Electronic Effects : The aromatic amine in the target compound likely exhibits stronger electron-withdrawing effects compared to aliphatic amines (e.g., ethanamine HCl) or Boc-protected amines .

Comparison :

  • The target compound’s synthesis may require selective C–N bond formation on the benzene ring, contrasting with aliphatic amine derivatives synthesized via direct amination of bicyclopentane precursors .

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogues suggest:

  • Stability : The rigid bicyclopentane core enhances thermal and oxidative stability compared to flexible aliphatic chains .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 2-(1-bicyclo[1.1.1]pentanyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling of bicyclo[1.1.1]pentanyl alcohols (BCP-OH) with aryl halides. Key steps include:

  • Catalyst selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Base optimization : KOtBu or Cs₂CO₃ are critical for C-C activation and chemoselectivity.
  • Temperature control : Reactions typically proceed at 80–100°C in THF or dioxane.
  • Substrate scope : Halides (e.g., aryl bromides) and BCP-OH derivatives (e.g., methyl esters) are compatible .
    • Characterization : Post-synthesis, confirm structure via 1^1H/13^{13}C NMR (ring strain-induced shifts) and LC-MS (molecular ion peak at m/z ~203).

Q. How do spacer groups influence the acidity and reactivity of bicyclo[1.1.1]pentanyl derivatives?

  • Methodological Answer : Spacer groups (e.g., methyl esters, hydroxyl) alter charge and spin distribution in the conjugate base. For example:

  • Electron-withdrawing groups : Enhance acidity by delocalizing spin density (e.g., Meldrum’s acid derivatives show RED-shifts in deprotonation).
  • Hydroxyl substituents : Reduce acidity due to hydrogen bonding, requiring stronger bases for deprotonation.
  • Experimental validation : Use UV-vis spectroscopy to track deprotonation kinetics and DFT calculations to map spin density .

Advanced Research Questions

Q. What mechanistic insights explain the palladium-catalyzed C-C activation of bicyclo[1.1.1]pentanyl alcohols?

  • Methodological Answer : The reaction involves strain-release-driven C-C bond cleavage. Key steps:

  • Oxidative addition : Pd(0) inserts into the BCP-OH C-C bond, forming a Pd(II) intermediate.
  • Base-mediated activation : KOtBu abstracts a proton, triggering ring-opening to generate a cyclobutanone or β,γ-enone intermediate.
  • Computational validation : DFT studies show the transition state energy is lowered by electron-donating substituents on the BCP ring .

Q. How can computational methods resolve contradictions between experimental and theoretical acidity values for bicyclo[1.1.1]pentanyl derivatives?

  • Methodological Answer : Discrepancies arise from solvent effects or incomplete spin delocalization in DFT models. To address this:

  • Solvent correction : Apply COSMO-RS or SMD solvation models to adjust pKa calculations.
  • Spin density analysis : Use NBO (Natural Bond Orbital) analysis to identify unaccounted resonance structures.
  • Case study : Meldrum’s BCP radical showed zero RED-shift experimentally but predicted delocalization in DFT; this was resolved by including explicit solvent molecules .

Q. What strategies enable selective functionalization of the aniline moiety without disrupting the bicyclo[1.1.1]pentane core?

  • Methodological Answer :

  • Protection-deprotection : Protect the -NH₂ group with Boc (tert-butoxycarbonyl) before ring functionalization.
  • Mild conditions : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry on the aniline.
  • Monitoring : Track reaction progress via in-situ IR spectroscopy to avoid over-functionalization .

Data Analysis and Optimization

Q. How can researchers design experiments to distinguish between competing reaction pathways in bicyclo[1.1.1]pentanyl systems?

  • Methodological Answer :

  • Isotopic labeling : Use 13^{13}C-labeled BCP-OH to track bond cleavage via NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.
  • Control experiments : Block specific sites (e.g., methyl ester hydrolysis) to isolate pathway contributions .

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